Home > Products > Screening Compounds P55220 > Procaspase-8 Inhibitor 63-R
Procaspase-8 Inhibitor 63-R -

Procaspase-8 Inhibitor 63-R

Catalog Number: EVT-1535412
CAS Number:
Molecular Formula: C24H28ClN3O3
Molecular Weight: 441.956
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Procaspase-8 Inhibitor 63-R is a novel selective procaspase-8 (Pro-C8) Inhibitor covalently binding the zymogen, or inactive precursor (pro-form), of caspase-8, but not other caspases.
Source and Classification

Procaspase-8 Inhibitor 63-R was identified through research focused on developing selective inhibitors for caspases, particularly due to the structural similarities among caspases that complicate the design of selective inhibitors. The compound belongs to a class of irreversible inhibitors characterized by their ability to form covalent bonds with specific amino acid residues in target proteins. Specifically, 63-R features an alpha-chloroacetamide electrophile that reacts with the catalytic cysteine residue of procaspase-8, effectively blocking its activation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Procaspase-8 Inhibitor 63-R involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that can be modified through various organic reactions.
  2. Key Reaction: A critical step includes the formation of the alpha-chloroacetamide moiety, which is essential for the compound's reactivity towards the cysteine residue in procaspase-8.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

The detailed synthetic route typically involves multiple reaction steps, including functional group modifications and coupling reactions to assemble the final structure .

Molecular Structure Analysis

Structure and Data

Procaspase-8 Inhibitor 63-R has a complex molecular structure characterized by several functional groups that contribute to its binding affinity and selectivity. The key features include:

  • Alpha-Chloroacetamide: This electrophilic group is crucial for covalent modification of the target enzyme.
  • N,N-Disubstituted (R)-3-Aminopiperidine Phenyl Core: This core structure enhances the inhibitor's binding properties.
  • 4-Morpholinobenzoyl Substituent: This moiety aids in achieving specificity towards procaspase-8.

The crystal structure of procaspase-8 in complex with 63-R reveals distinct binding interactions, including hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the active site .

Chemical Reactions Analysis

Reactions and Technical Details

Procaspase-8 Inhibitor 63-R primarily undergoes a covalent modification reaction with the catalytic cysteine residue (Cys360) of procaspase-8. This reaction can be summarized as follows:

  1. Nucleophilic Attack: The thiol group of Cys360 acts as a nucleophile attacking the electrophilic carbon of the alpha-chloroacetamide group in 63-R.
  2. Covalent Bond Formation: This results in the formation of a stable thioether bond, effectively blocking the active site and preventing further enzymatic activity.

This irreversible inhibition mechanism distinguishes 63-R from other reversible inhibitors, providing prolonged effects on caspase-8 activity .

Mechanism of Action

Process and Data

The mechanism by which Procaspase-8 Inhibitor 63-R exerts its effects involves several key steps:

  1. Binding: The inhibitor binds selectively to procaspase-8, exploiting structural features unique to this zymogen.
  2. Covalent Modification: The covalent bond formed between 63-R and Cys360 prevents conformational changes necessary for activation.
  3. Inhibition of Apoptosis: By inhibiting procaspase-8 activation, downstream executioner caspases (such as caspase-3) are not cleaved, leading to reduced apoptosis.

This mechanism underscores the potential for targeting inactive protein conformations as a novel therapeutic approach .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Procaspase-8 Inhibitor 63-R exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da (exact molecular weight may vary based on specific substituents).
  • Solubility: Soluble in organic solvents; solubility in aqueous media may be limited due to hydrophobic regions.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH or temperature.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties during characterization .

Applications

Scientific Uses

Procaspase-8 Inhibitor 63-R serves as a valuable tool in scientific research, particularly in studies related to apoptosis and cancer biology. Its applications include:

  1. Research Tool: Used to dissect apoptotic pathways by selectively inhibiting procaspase-8.
  2. Therapeutic Development: Potential lead compound for developing therapies aimed at cancers characterized by aberrant apoptosis regulation.
  3. Chemical Probe: Acts as a chemical probe for studying procaspase dynamics and interactions within cellular contexts.
Introduction to Caspase-8 Biology and Therapeutic Targeting

Caspase-8 in Apoptotic and Non-Apoptotic Signaling Pathways

Caspase-8 (CASP8), initially characterized as an initiator caspase in extrinsic apoptosis, has emerged as a master regulator of multiple cell death and inflammatory pathways. Structurally, it exists as a 55 kDa zymogen (procaspase-8) featuring two N-terminal death effector domains (DED1/DED2), a large catalytic subunit (p18), and a small subunit (p10) [3] [7]. Its activation within the Death-Inducing Signaling Complex (DISC) is triggered by death receptors (e.g., FAS, TNFR1). Upon ligand binding, FAS recruits FADD via death domain interactions, which then engages procaspase-8 through DED-DED homotypic interactions, facilitating dimerization and autocatalytic cleavage [3] [5]. This yields enzymatically active caspase-8 tetramers (p18₂p10₂) that activate executioner caspases (e.g., caspase-3/7) and cleave Bid to tBid, bridging extrinsic and intrinsic apoptosis [5] [7].

Beyond apoptosis, caspase-8 critically regulates necroptosis and pyroptosis. In the TNFR1 pathway, deubiquitinated RIPK1 associates with FADD and procaspase-8 to form complex IIa, promoting apoptosis. When caspase-8 activity is suppressed, RIPK1 instead forms the necrosome with RIPK3 and MLKL, triggering necroptosis [3] [7]. Caspase-8 also restrains inflammasome activation by cleaving inflammasome components or gasdermin D, thereby modulating pyroptosis [3]. The integrated concept of PANoptosis—encompassing pyroptosis, apoptosis, and necroptosis—highlights caspase-8 as a nodal rheostat determining cell fate. Dysregulation of these pathways underpins inflammatory diseases, neurodegeneration, and cancer [3] [7].

Table 1: Caspase-8 Functions Across Cell Death Pathways

PathwayActivation TriggerKey Molecular PartnersBiological Outcome
Extrinsic ApoptosisDeath receptor ligation (FAS, TRAIL)FADD, cFLIPCaspase-3/7 activation, cellular dismantling
Intrinsic ApoptosisDNA damage, stresstBid, Bax, caspase-9Mitochondrial permeabilization
NecroptosisTNFα + caspase inhibitionRIPK1/RIPK3, MLKLMembrane rupture, inflammation
PyroptosisPathogen-associated molecular patternsInflammasomes, gasdermin DPore formation, IL-1β release
PANoptosisMultifactorial stimuliHybrid complexesComposite cell death features

Structural and Functional Divergence Between Procaspase-8 and Active Caspase-8

Procaspase-8 and mature caspase-8 exhibit profound structural differences that dictate their functional capabilities. The zymogen state (procaspase-8) adopts a monomeric configuration in solution, with its catalytic domain sterically hindered by flexible loops. Crucially, Loop 1 (residues 359–365) drapes over the dimer interface, occluding the active site and displacing catalytic Cys360 ≈3.1 Å from its optimal position relative to His317. This misalignment prevents efficient catalysis [1] [4]. Additional regions—including Loop 2 (residues 409–419) and Loop 3 (residues 453–460)—are highly disordered in zymogens, as evidenced by missing electron density in procaspase-8 crystal structures [1] [4].

Activation requires dimerization-induced conformational changes. During DISC assembly, procaspase-8 dimerizes via interdimer processing: each monomer cleaves its partner at Asp374 (between p18/p10) and Asp384/Asp397 (between p18/prodomain), generating mature subunits. This results in a rigidified active site with Cys360 realigned for nucleophilic attack [6] [8]. Loop 1 undergoes a dramatic ≈180° flip, repositioning residues 359–365 to form part of the mature active site, while Loop 2 becomes ordered to create substrate-binding pockets [1] [4]. These transitions enable caspase-8’s proteolytic competence and substrate specificity.

Table 2: Structural Transitions During Caspase-8 Activation

Structural ElementProcaspase-8 (Zymogen)Active Caspase-8Functional Consequence
Quaternary StructureMonomericTetrameric (p18₂p10₂)Enables catalytic competence
Loop 1Covers dimer interface; occludes active siteFlipped 180°; contributes to active sitePositions catalytic residues
Loop 2Disordered (residues 409–419)Ordered; forms substrate-binding pocketsDetermines substrate specificity
Catalytic Cys360Displaced ≈3.1 Å from His317Aligned with His317Enables acid-base catalysis
Dimer InterfaceWeak interactionsStable β-sheet hydrogen bondingStabilizes active conformation

Challenges in Developing Selective Caspase Inhibitors: Active-Site Conservation and Zymogen Targeting

Developing caspase-selective inhibitors faces two major hurdles: extreme active-site conservation and dynamic activation states. All caspases share near-identical active-site architectures centered on a catalytic cysteine nucleophile that cleaves after aspartate residues. Peptide-based inhibitors (e.g., zVAD-fmk) mimic substrate sequences but exhibit poor selectivity due to overlapping specificities among caspases [1] [4]. For instance, inhibitors targeting active caspase-8 often cross-react with caspase-3, -6, -7, or -10, limiting therapeutic utility. Allosteric inhibitors targeting dimer interfaces (e.g., for caspase-1, -6, -7) show improved selectivity but remain unavailable for caspase-8 [1].

The discovery of procaspase-8-selective inhibitors like 63-R represents a paradigm shift. Compound 63-R ((R)-N-(4-morpholinobenzoyl)-3-(chloroacetyl)piperidine) covalently alkylates Cys360 in procaspase-8 but not other caspase zymogens [1] [4]. X-ray crystallography (PDB: 6PX9) reveals that 63-R binds a transient pocket formed by Loop 1 in the zymogen state, exploiting conformational flexibility absent in mature caspase-8. This pocket collapses upon Loop 1 rearrangement during activation, explaining 63-R’s selectivity for procaspase-8 [1] [4]. Biochemical assays confirm 63-R blocks caspase-8 activation by stabilizing the zymogen conformation, preventing autocleavage and downstream apoptosis [1].

This zymogen-targeting strategy mirrors successful kinase inhibitors (e.g., imatinib) that bind inactive conformations. By focusing on procaspase-specific structural elements—such as disordered loops or cryptic pockets—63-R achieves unprecedented selectivity, expanding the druggable proteome [1] [4].

Table 3: Selectivity Profiles of Caspase-8 Inhibitors

Inhibitor TypeExample CompoundsTarget SpecificityMechanism of ActionLimitations
Peptide-basedzVAD-fmk, IETD-fmkBroad (caspase-3/6/7/8)Active-site alkylationLow selectivity; off-target effects
AllostericNone for caspase-8Caspase-1/6/7 specificDisrupts dimer interfaceNot available for caspase-8
Zymogen-targeted63-RProcaspase-8 specificBinds Cys360 in zymogen stateRequires procaspase expression

Properties

Product Name

Procaspase-8 Inhibitor 63-R

IUPAC Name

(R)-2-Chloro-N-(1-(4-morpholinobenzoyl)piperidin-3-yl)-N-phenylacetamide

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.956

InChI

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1

InChI Key

MRAMUVZVDBOPEH-JOCHJYFZSA-N

SMILES

O=C(N([C@H]1CN(C(C2=CC=C(N3CCOCC3)C=C2)=O)CCC1)C4=CC=CC=C4)CCl

Solubility

Soluble in DMSO

Synonyms

Procaspase-8 Inhibitor 63-R

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.